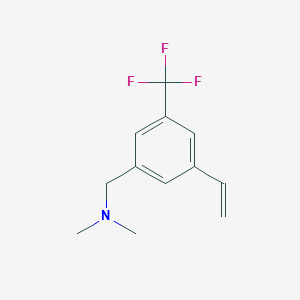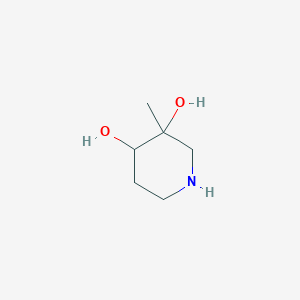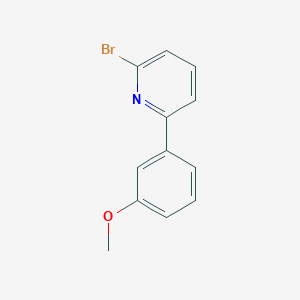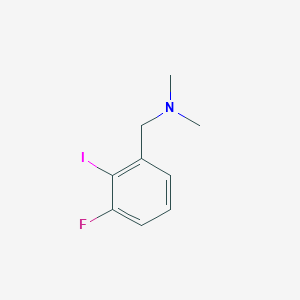
1-(3-Fluoro-2-iodophenyl)-N,N-dimethylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluoro-2-iodophenyl)-N,N-dimethylmethanamine is an organic compound with the molecular formula C10H13FIN. This compound is characterized by the presence of a fluorine and iodine atom attached to a phenyl ring, along with a dimethylmethanamine group. It is of interest in various fields of scientific research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-fluoro-2-iodoaniline with formaldehyde and dimethylamine under acidic conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Fluoro-2-iodophenyl)-N,N-dimethylmethanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide (NaI) and potassium fluoride (KF) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different functionalized compounds.
Applications De Recherche Scientifique
1-(3-Fluoro-2-iodophenyl)-N,N-dimethylmethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of halogenated compounds with biological molecules.
Industry: Used in the development of new materials with unique properties, such as polymers or advanced composites.
Mécanisme D'action
The mechanism of action of 1-(3-Fluoro-2-iodophenyl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and iodine atoms can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-Fluoro-2-chlorophenyl)-N,N-dimethylmethanamine
- 1-(3-Fluoro-2-bromophenyl)-N,N-dimethylmethanamine
- 1-(3-Fluoro-2-methylphenyl)-N,N-dimethylmethanamine
Uniqueness
1-(3-Fluoro-2-iodophenyl)-N,N-dimethylmethanamine is unique due to the presence of both fluorine and iodine atoms on the phenyl ring. This combination of halogens can impart distinct chemical and physical properties, such as increased reactivity and specific interactions with biological targets, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C9H11FIN |
|---|---|
Poids moléculaire |
279.09 g/mol |
Nom IUPAC |
1-(3-fluoro-2-iodophenyl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C9H11FIN/c1-12(2)6-7-4-3-5-8(10)9(7)11/h3-5H,6H2,1-2H3 |
Clé InChI |
ZHOPSWYRQFPEQK-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=C(C(=CC=C1)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


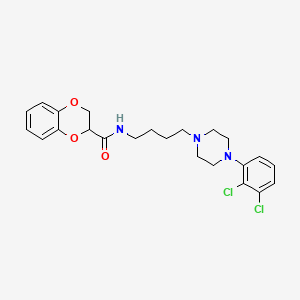
![4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl]butanoic acid ethyl ester](/img/structure/B14767420.png)
![3-[[(4S)-4,5-Dihydro-2-methyl-4-oxazolyl]methyl]-1-(1-methylethyl)-1H-indole](/img/structure/B14767432.png)
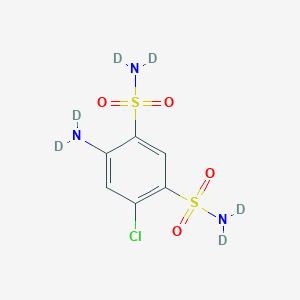
![5-Fluoro-2,2-dimethyl-8-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-benzodioxin-4-one](/img/structure/B14767438.png)
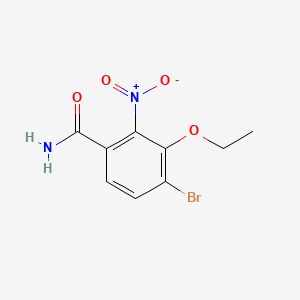
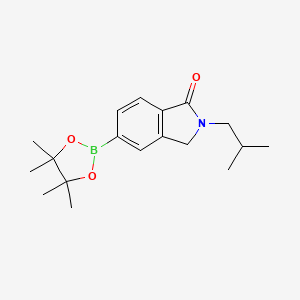
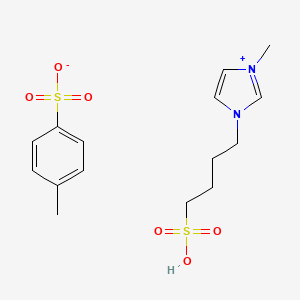

![ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.5]non-2-ene-7-carboxylate](/img/structure/B14767456.png)
